1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-cyclopentylethanone
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Overview
Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-cyclopentylethanone is a useful research compound. Its molecular formula is C17H23N7O and its molecular weight is 341.419. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
Compounds structurally related to "1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-cyclopentylethanone," especially those in the oxazolidinone class, have demonstrated significant antibacterial properties. These compounds, including piperazinyl oxazolidinones with substituted six-membered heteroaromatic rings, have shown effectiveness against gram-positive pathogens such as methicillin-resistant Staphylococcus aureus and selected anaerobic organisms. This positions them as potential candidates for treating bacterial infections resistant to conventional antibiotics (Tucker et al., 1998).
Antagonist Activity
Derivatives of 1,2,4-triazol, which share structural similarities with the compound , have been found to possess potent 5-HT2 antagonist activity. These compounds, including those with a piperidine or piperazinyl group, have been studied for their potential in treating conditions related to serotonin receptors. One derivative, in particular, demonstrated significant antagonist activity without showing alpha 1 antagonist activity in vivo, indicating its potential for specific therapeutic applications (Watanabe et al., 1992).
Polymer Synthesis
Research into polyamides containing uracil and adenine has revealed the synthesis of compounds with piperazine, a structural component similar to the compound . These polyamides, derived from reactions involving piperazine, demonstrate properties such as solubility in water and potential uses in materials science (Hattori & Kinoshita, 1979).
Antihypertensive Agents
1,2,4-Triazolo[1,5-alpha]pyrimidines, with structural components similar to the compound , have shown promise as potential antihypertensive agents. This research highlighted the synthesis of derivatives containing morpholine, piperidine, or piperazine moieties, with some compounds exhibiting notable antihypertensive activity in vitro and in vivo (Bayomi et al., 1999).
Anticancer Properties
Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, structurally related to the compound , have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some of these derivatives exhibited significant activity, highlighting their potential as anticancer agents (Mallesha et al., 2012).
Antiplatelet Agents
Research into coumarin, chromone, and 4(3H)-pyrimidinone derivatives, including those with a piperazinyl group, has explored their potential as antiplatelet agents. These studies have led to the development of compounds with notable inhibitory properties towards human platelet aggregation, indicating their potential use in treating cardiovascular diseases (Roma et al., 2003).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit the activity oftyrosine kinases , which play a crucial role in many cellular processes, including cell growth and division.
Mode of Action
Based on the structure and the known actions of similar compounds, it may interact with its targets (possibly tyrosine kinases) and inhibit their activity .
Biochemical Pathways
Inhibition of tyrosine kinases can affect multiple pathways, including those involved in cell growth and division .
Pharmacokinetics
Similar compounds have shown a range of mic(80) values, indicating varying levels of bioavailability .
Result of Action
Inhibition of tyrosine kinases can lead to a decrease in cell growth and division .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Properties
IUPAC Name |
2-cyclopentyl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c25-17(9-14-3-1-2-4-14)23-7-5-22(6-8-23)15-10-16(20-12-19-15)24-13-18-11-21-24/h10-14H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWIYLBRRCKQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.